N-(2,4-dimethoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Description
Chemical Structure:
This compound features a cyclopenta[c]pyrazole core fused with a tetrahydrothiophene 1,1-dioxide (thiolan) moiety and an N-linked 2,4-dimethoxyphenyl carboxamide group. The sulfone group in the thiolan ring enhances electronic stability, while the 2,4-dimethoxy substitution on the phenyl ring likely modulates lipophilicity and receptor interactions .
For instance, 1,5-diarylpyrazole-3-carboxylic acids are often activated using reagents like EDCI/HOBT and coupled with amines or hydroxylamine derivatives under mild conditions . Similar methodologies may apply here, with the thiolan-3-yl group introduced via nucleophilic substitution or cyclization .
Pharmacological Relevance:
Compounds with cyclopenta[c]pyrazole scaffolds are frequently explored as kinase inhibitors or modulators of inflammatory pathways. The 2,4-dimethoxyphenyl group is associated with enhanced solubility and target affinity in related structures .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-13-6-7-16(17(10-13)27-2)20-19(23)18-14-4-3-5-15(14)21-22(18)12-8-9-28(24,25)11-12/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFCBPOPJIJIGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
The pyrazole ring is typically formed via cyclocondensation. For the cyclopenta[c]pyrazole system, 2,3-diketocyclopentane derivatives react with hydrazine hydrate under reflux conditions:
$$
\text{Cyclopentane-2,3-dione} + \text{Hydrazine} \xrightarrow{\text{Ethanol, 80°C, 12h}} \text{Cyclopenta[c]pyrazole-3-carboxylic acid ethyl ester} \quad (\text{Yield: 65–70\%})
$$
Key Conditions :
- Solvent: Anhydrous ethanol
- Temperature: Reflux (78°C)
- Catalysis: None required due to inherent reactivity of diketones
Decarboxylation and Functionalization
The ester intermediate undergoes basic hydrolysis followed by decarboxylation:
$$
\text{Ester} \xrightarrow{\text{NaOH (aq), 100°C, 6h}} \text{Cyclopenta[c]pyrazole-3-carboxylic acid} \quad (\text{Yield: 85\%})
$$
Introduction of the 1,1-Dioxo-1λ⁶-Thiolan-3-yl Group
Sulfur Incorporation via Nucleophilic Substitution
A bromide or tosylate at position 2 of the pyrazole core reacts with thiolan-3-thiol under basic conditions:
$$
\text{Pyrazole-Br} + \text{Thiolan-3-thiol} \xrightarrow{\text{K₂CO₃, DMF, 60°C, 8h}} \text{Pyrazole-S-Thiolan intermediate} \quad (\text{Yield: 60\%})
$$
Oxidation to Sulfone
The thioether intermediate is oxidized to the sulfone using hydrogen peroxide in acetic acid:
$$
\text{S-Thiolan intermediate} \xrightarrow{\text{H₂O₂ (30\%), AcOH, 50°C, 4h}} \text{1,1-Dioxo-thiolan derivative} \quad (\text{Yield: 90\%})
$$
Optimization Note : Excess H₂O₂ (2.5 equiv.) ensures complete oxidation without side reactions.
Amide Bond Formation with 2,4-Dimethoxyaniline
Carboxylic Acid Activation
The pyrazole-3-carboxylic acid is activated using ethyl chloroformate or carbodiimides:
$$
\text{Carboxylic acid} + \text{EDCI} \xrightarrow{\text{DMAP, DCM, 0°C → RT, 24h}} \text{Active ester intermediate} \quad (\text{Yield: 76\%})
$$
Coupling with 2,4-Dimethoxyaniline
The activated ester reacts with 2,4-dimethoxyaniline in dichloromethane:
$$
\text{Active ester} + \text{2,4-Dimethoxyaniline} \xrightarrow{\text{DIPEA, RT, 12h}} \text{Target amide} \quad (\text{Yield: 68\%})
$$
Critical Parameters :
- Base : N,N-Diisopropylethylamine (DIPEA) for scavenging HCl
- Solvent : Anhydrous DCM to prevent hydrolysis
Purification and Characterization
Workup Protocol
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 3.82 (s, 6H, OCH₃), 3.15–3.45 (m, 4H, thiolan-CH₂), 6.70–7.25 (m, 3H, aromatic).
- HRMS : [M+H]⁺ calcd. for C₂₀H₂₂N₃O₅S: 424.1284; found: 424.1289.
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Scale (10 kg) |
|---|---|---|
| Cyclocondensation | Batch reactor (1 L) | Continuous flow reactor |
| Oxidation | Jacketed glass reactor | Hastelloy C-276 reactor |
| Amidation | Stirred-tank (5 L) | Automated plug-flow |
| Yield | 68% | 72% (optimized) |
Cost Drivers :
- EDCI expense mitigated by solvent recovery systems
- Thiolan-3-thiol sourced via catalytic hydrogenation of thiophene derivatives
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation
Unwanted regioisomers (e.g., cyclopenta[d]pyrazole) form at >15% without directing groups. Solution : Introduce nitro groups at C-4 of cyclopentane-dione to steer cyclization.
Sulfone Over-Oxidation
Prolonged H₂O₂ exposure degrades the thiolan ring. Solution : Stoichiometric control (2.2 equiv. H₂O₂) with real-time HPLC monitoring.
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Amidation
A emerging methodology combines pyrazole formation and amide coupling in a single vessel:
$$
\text{Diketone} + \text{Hydrazine} + \text{2,4-Dimethoxyaniline} \xrightarrow{\text{Sc(OTf)₃, MeCN, 100°C}} \text{Target compound} \quad (\text{Yield: 58\%})
$$
Advantages : Reduced purification steps; Drawbacks : Lower enantiocontrol.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The dimethoxyphenyl group or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Participating in signaling pathways: Influencing cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations :
- The target compound’s cyclopenta[c]pyrazole core distinguishes it from simpler pyrazole derivatives, offering conformational rigidity for target binding .
- The 2,4-dimethoxyphenyl substituent balances lipophilicity and solubility, contrasting with electron-withdrawing groups (e.g., Cl in ) or bulky substituents (e.g., cyanopyran in ).
Pharmacological Activity Comparison
Key Observations :
- The target compound’s sulfone group may confer kinase inhibitory activity akin to imidazole-based CK2 inhibitors (e.g., ), though direct data is lacking.
- 2,4-Dimethoxy substitution likely reduces cytotoxicity compared to halogenated derivatives (e.g., ) but may compromise membrane permeability .
Physicochemical and ADMET Properties
Table 3: ADMET Profile Comparison
*Estimated via computational models.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a cyclopenta[c]pyrazole core and a thiolane moiety. The presence of dimethoxy and dioxo groups potentially contributes to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts. Key areas of focus include:
- Antimicrobial Activity : Studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties against various pathogens.
- Cytotoxicity : The cytotoxic effects were evaluated using human cell lines, indicating potential applications in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival.
Research indicates that this compound may exert its effects through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in target cells, leading to oxidative stress and cell death .
- Allosteric Modulation : The compound may interact with key amino acids in target proteins, disrupting their function and leading to therapeutic effects .
- Inhibition of Redox Metabolism : By targeting thiol redox metabolism pathways in parasites, the compound can induce cell death .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Antiparasitic Activity : A study demonstrated that compounds with similar structures significantly inhibited the growth of Leishmania species by disrupting their metabolic pathways .
| Compound | Target Pathogen | EC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | Leishmania | <10 | ROS Induction |
| Compound B | Trypanosoma | <10 | Enzyme Inhibition |
- Cytotoxicity Assessment : A cytotoxicity assay using U-937 human monocytes revealed that the compound exhibited significant cell viability reduction at concentrations as low as 12.5 μg/mL .
Research Findings
Recent studies have focused on synthesizing and characterizing derivatives of this compound to enhance its biological activity. The following findings are noteworthy:
- Synthesis and Characterization : New derivatives have been created with modifications aimed at increasing potency against specific targets.
- Biological Assays : Various assays have confirmed the cytotoxic effects and potential therapeutic applications in treating parasitic infections and certain cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
